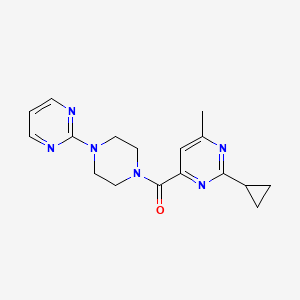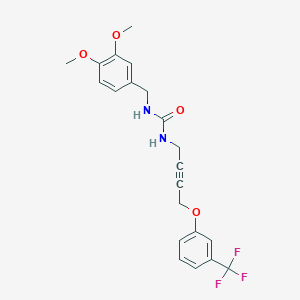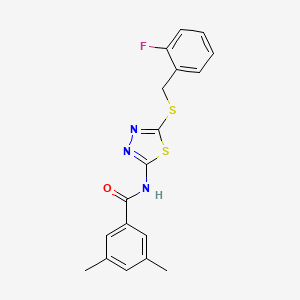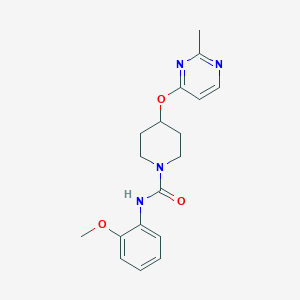
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, commonly known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was developed as a potential anti-cancer drug due to its ability to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
CP-724714 works by inhibiting the activity of the (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, which is a cell surface receptor that plays a crucial role in cell growth and proliferation. By inhibiting this compound activity, CP-724714 prevents cancer cells from growing and dividing, leading to their eventual death.
Biochemical and Physiological Effects:
CP-724714 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of this compound and downstream signaling pathways, leading to decreased cell growth and proliferation. CP-724714 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP-724714 is its specificity for the (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, which makes it an attractive candidate for anti-cancer drug development. However, one limitation is that it has been shown to have limited efficacy in certain types of cancer, such as pancreatic cancer.
Orientations Futures
There are several future directions for research on CP-724714. One direction is to study its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another direction is to study its potential use in other types of cancer, such as lung cancer or breast cancer. Additionally, further research is needed to understand the mechanisms underlying its limited efficacy in certain types of cancer.
Méthodes De Synthèse
CP-724714 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of 2-cyclopropyl-6-methylpyrimidin-4-amine, which is then reacted with 4-(2-bromoacetyl)pyrimidine to form the intermediate compound. This intermediate is then reacted with 1-(2-pyrimidinyl)piperazine to form the final product, CP-724714.
Applications De Recherche Scientifique
CP-724714 has been extensively studied for its potential use as an anti-cancer drug. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CP-724714 has also been studied for its potential use in combination with other anti-cancer drugs to enhance their efficacy.
Propriétés
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-11-14(21-15(20-12)13-3-4-13)16(24)22-7-9-23(10-8-22)17-18-5-2-6-19-17/h2,5-6,11,13H,3-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQOSUBHNEVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2745747.png)


![4-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-5-carboxamide](/img/structure/B2745751.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)
![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)
![Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2745760.png)
![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2745762.png)
![6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2745763.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)